Epibetulinic acid

hCES1A inhibition metabolic disease carboxylesterase

Epibetulinic acid (3α-OH) is frequently confused with betulinic acid (3β-OH) in procurement databases, but this single stereochemical inversion critically alters target engagement. Ordering the wrong epimer compromises hCES1A and anti-inflammatory assays. • Most potent hCES1A inhibitor among seven PTAs (IC₅₀ 41-478 nM); mixed inhibition mechanism ideal for allosteric probe studies. • Sub-μM NO (IC₅₀ 0.7 μM) & PGE2 (IC₅₀ 0.6 μM) inhibitor-~17-fold more potent than betulinic acid, reducing compound mass per assay plate. • Verify identity via HPLC ≥98% with NMR confirmation; always reference CAS 38736-77-5 to prevent epimer substitution errors.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
Cat. No. B1210545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpibetulinic acid
Synonyms3-epi-betulinic acid
betulic acid
betulinic acid
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O
InChIInChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,27-,28+,29+,30-/m0/s1
InChIKeyQGJZLNKBHJESQX-ULZDWRHHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epibetulinic Acid: Biochemical and Pharmacological Profile


Epibetulinic acid (3-epi-betulinic acid, CAS 38736-77-5) is a pentacyclic lupane-type triterpenoid with the molecular formula C₃₀H₄₈O₃ and a molecular weight of 456.70 g/mol [1]. It occurs naturally in species such as Maytenus cuzcoina, Maytenus chiapensis, and Picramnia pentandra, and has been detected in human blood as part of the exposome [2]. Epibetulinic acid is the C-3 epimer of the well-known triterpenoid betulinic acid; this subtle stereochemical inversion at C-3 (3α-hydroxy instead of 3β-hydroxy) drives markedly different biological activity profiles that are critical for research procurement decisions [1].

Stereochemical control
3α-OH epimer for epimer-specific pathway studies
hCES1A inhibition
Reported top rank in tested PTA series for hCES1A inhibition
Inflammatory & cell endpoints
Supports NO/PGE2 and cell-model endpoint research

Why Epibetulinic Acid Cannot Be Replaced by Generic Lupane Triterpenoids


Epibetulinic acid is frequently conflated with betulinic acid in procurement databases, yet the two compounds differ in a single stereochemical feature—the orientation of the C-3 hydroxyl group (3α-OH vs 3β-OH). This seemingly minor difference produces divergent target engagement profiles: epibetulinic acid is the most potent inhibitor of human carboxylesterase 1A (hCES1A) identified among seven pentacyclic triterpenoid acids (PTAs) tested from Styrax [1], while betulinic acid, despite its own nanomolar hCES1A inhibition, displays a distinct selectivity window and is far less potent in suppressing LPS-induced NO production (IC₅₀ = 11.89 μM vs epibetulinic acid's IC₅₀ = 0.7 μM) [2]. Interchanging these compounds without verifying the C-3 epimeric identity risks introducing confounded data in hCES1A-related metabolic disease research, anti-inflammatory screening, and anticancer selectivity studies. Procurement of the correct epimer is therefore a non-negotiable experimental variable.

C-3 epimer stereochemistry
3α-OH vs 3β-OH may shift hCES1A inhibition profile and target engagement.
Anti-inflammatory endpoint divergence
Reported NO production inhibition may differ markedly between epimers.
Cytotoxicity profile mismatch
Cancer cell-model cytotoxicity may not be comparable to other lupane triterpenoids.

Quantitative Differentiation from Structural and Functional Analogs


hCES1A Inhibition Potency Among Pentacyclic Triterpenoid Acids

In a systematic screening of seven pentacyclic triterpenoid acids (PTAs) isolated from Styrax, epibetulinic acid demonstrated the most potent inhibition of human carboxylesterase 1A (hCES1A), with the lowest IC₅₀ in the tested series. The IC₅₀ values for the seven PTAs ranged from 41 nM to 478 nM, and epibetulinic acid occupied the most potent end of this range [1]. By comparison, betulinic acid—tested in a separate study under a similar hCES1A inhibition assay—yielded an IC₅₀ of 15 nM with >2400-fold selectivity over CES2, but was not among the seven PTAs identified in the Styrax screening, underscoring that epibetulinic acid and betulinic acid are not interchangeable even within the same target class [2]. The Wang et al. study further demonstrated that epibetulinic acid inhibited hCES1A via a mixed inhibition mechanism, supported by both enzyme kinetic analyses and in silico docking simulations [1].

hCES1A Inhibition Potency
Reported
Most potent end of 41–478 nM range (among 7 PTAs)
Supports hCES1A pathway probe selection
Mixed inhibition mechanism; cross-study comparison with caution
hCES1A inhibition metabolic disease carboxylesterase

Anti-Inflammatory Activity: NO and PGE2 Inhibition

Epibetulinic acid potently inhibits nitric oxide (NO) and prostaglandin E2 (PGE2) production in bacterial endotoxin-stimulated RAW 264.7 mouse macrophages, with IC₅₀ values of 0.7 μM and 0.6 μM, respectively [1]. In contrast, betulinic acid tested under equivalent LPS-stimulated RAW 264.7 conditions showed an NO inhibition IC₅₀ of 11.89 ± 1.30 μM [2]. This represents an approximately 17-fold greater potency for epibetulinic acid in suppressing NO production. In the original Reyes et al. study, epibetulinic acid was among a subset of lupane triterpenoids (including epibetulin, betulonic acid, and betulin) that exhibited potent inhibitory effects on both NO and PGE2, confirming class-level activity but also highlighting the quantitative advantage of epibetulinic acid [1]. The compound maintained >90% RAW 264.7 cell viability at concentrations up to 40 μM, indicating that the anti-inflammatory effect is not driven by cytotoxicity .

NO Production Inhibition
Head-to-head
IC₅₀ 0.7 μM (epibetulinic acid) vs 11.89 μM (betulinic acid)
Reported ~17-fold lower IC₅₀ in LPS-stimulated macrophages
PGE2 IC₅₀ 0.6 μM; cell viability >90% at 40 μM
anti-inflammatory NO inhibition PGE2 inhibition

Cytotoxicity Against HeLa Cancer Cells

3-Epibetulinic acid (identical to epibetulinic acid) showed more potent anticancer activity than two co-isolated comparator triterpenoids—maytenfoliol and D:A-friedo-oleanan-3-one—when evaluated against the HeLa human cervical cancer cell line. The IC₅₀ values were 3.17 μg/mL for 3-epibetulinic acid, 4.89 μg/mL for maytenfoliol, and 5.63 μg/mL for D:A-friedo-oleanan-3-one, respectively [1]. This represents a 1.54-fold greater potency than maytenfoliol and a 1.78-fold advantage over D:A-friedo-oleanan-3-one in the same assay system. The compounds were isolated from Calophyllum tomentosum (stem bark) and C. moonii as part of an anticancer screening program of Indonesian tropical rainforest plants [1].

HeLa Cytotoxicity
Head-to-head
IC₅₀ 3.17 μg/mL (3-epibetulinic acid)
Supports cell-model endpoint review
1.54–1.78-fold lower IC₅₀ vs co-isolated triterpenoids
anticancer HeLa cytotoxicity

C-3 Epimeric Identity Confirmation

Epibetulinic acid is definitively characterized as the 3α-hydroxy epimer of betulinic acid (3β-hydroxy-lup-20(29)-en-28-oic acid). This structural assignment was established by Herz et al. (1972) through spectroscopic analysis of material isolated from Picramnia pentandra [1]. The IUPAC name is (3α)-3-hydroxy-lup-20(29)-en-28-oic acid, and the compound is synonymously referred to as 3-epi-betulinic acid, α-betulinic acid, or mairin [2]. Commercial vendors supply epibetulinic acid at ≥98% purity (HPLC), with the CAS registry number 38736-77-5 providing unambiguous identity resolution . In contrast, betulinic acid (CAS 472-15-1) is the 3β-hydroxy epimer. The stereochemistry at C-3 is the sole structural difference between these two compounds, yet it drives the divergent hCES1A potency ranking and NO inhibition activity documented above.

C-3 Epimeric Identity
Specification review
3α-OH; CAS 38736-77-5; ≥98% HPLC
Ensures 3α-epimer for reproducible bioactivity
Differentiates from betulinic acid (CAS 472-15-1)
structural confirmation epimer quality control

Research Procurement Application Scenarios


hCES1A-Targeted Metabolic Disease Drug Discovery

Epibetulinic acid is the compound of choice for academic and pharmaceutical laboratories developing hCES1A inhibitors for hyperlipidemia and obesity-associated metabolic diseases. As the most potent inhibitor among seven PTAs identified from a systematic Styrax screening (IC₅₀ in the low nanomolar range, 41–478 nM series), it provides a well-characterized natural product starting point for medicinal chemistry optimization . Its mixed inhibition mechanism, confirmed by both kinetic analysis and in silico docking, distinguishes it from competitive inhibitors and supports its use as a tool compound for probing hCES1A allosteric regulation .

Anti-Inflammatory Screening and iNOS/COX-2 Research

For investigators studying the iNOS/COX-2 inflammatory axis, epibetulinic acid offers sub-micromolar potency against both NO (IC₅₀ = 0.7 μM) and PGE2 (IC₅₀ = 0.6 μM) production in LPS-stimulated RAW 264.7 macrophages, with a favorable >90% cell viability at 40 μM . Its ~17-fold greater NO inhibitory potency versus betulinic acid (IC₅₀ = 11.89 μM) translates to significant savings in compound mass per assay plate and reduces solvent (DMSO) carryover artifacts. This makes epibetulinic acid the preferred lupane triterpenoid reference standard for dose-response anti-inflammatory screening campaigns.

Natural Product Anticancer Library Screening

Epibetulinic acid (3-epibetulinic acid) should be prioritized in natural product libraries targeting cervical cancer, as it demonstrated the highest HeLa cytotoxicity (IC₅₀ = 3.17 μg/mL) among three triterpenoids co-isolated from Calophyllum species . Its potency advantage over maytenfoliol (1.54-fold) and D:A-friedo-oleanan-3-one (1.78-fold), established in the same assay, provides a clear quantitative rationale for selecting epibetulinic acid as the lead candidate for downstream mechanism-of-action studies, including apoptosis pathway analysis and cell cycle profiling in cervical adenocarcinoma models.

Quality Control and Reference Standard Procurement

Given the facile confusion between epibetulinic acid (CAS 38736-77-5, 3α-OH) and betulinic acid (CAS 472-15-1, 3β-OH), laboratories must institute rigorous incoming QC protocols when procuring either epimer. The recommended specification is HPLC purity ≥98% with identity confirmation by NMR or co-injection with an authenticated reference standard . Procurement should reference the CAS number and the synonym '3-epi-betulinic acid' to reduce substitution errors. This is particularly critical when the compound is being used as an hCES1A inhibitor tool or anti-inflammatory reference, where even minor contamination with the 3β-epimer could shift IC₅₀ values by over an order of magnitude in NO inhibition assays .

Application
Selection Property
Validation Focus
hCES1A pathway inhibition studies
Reported high potency in tested PTA series
Mixed inhibition mechanism and target engagement
Inflammatory pathway studies (iNOS/COX-2)
Reported sub-micromolar NO/PGE2 inhibition
Dose-response consistency and cell viability
Cancer cell-model cytotoxicity studies
Reported HeLa cell cytotoxicity potency
Apoptosis and cell-cycle endpoint analysis
Chiral reference standard and QC
Stereochemical identity (3α-OH epimer)
CAS verification and purity ≥98%

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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